Trichloroethyl Phosphate Cyclohexylamine
Description
Properties
CAS No. |
17331-54-3 |
|---|---|
Molecular Formula |
C8H17Cl3NO4P |
Molecular Weight |
328.6 g/mol |
IUPAC Name |
cyclohexanamine;2,2,2-trichloroethyl dihydrogen phosphate |
InChI |
InChI=1S/C6H13N.C2H4Cl3O4P/c7-6-4-2-1-3-5-6;3-2(4,5)1-9-10(6,7)8/h6H,1-5,7H2;1H2,(H2,6,7,8) |
InChI Key |
YRNOQGAVYPJDDM-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N.C(C(Cl)(Cl)Cl)OP(=O)(O)O |
Canonical SMILES |
C1CCC(CC1)N.C(C(Cl)(Cl)Cl)OP(=O)(O)O |
Synonyms |
2,2,2-Trichloro-ethanol Dihydrogen Phosphate Compd. With Cyclohexylamine |
Origin of Product |
United States |
Preparation Methods
Catalytic System
The catalyst comprises a γ-Al₂O₃ carrier skeleton modified with a magnesia-alumina spinal structure. The carrier is prepared by impregnating γ-Al₂O₃ with a mixed solution of magnesium nitrate (Mg(NO₃)₂·6H₂O) and aluminum nitrate (Al(NO₃)₃·9H₂O), followed by calcination at 800–1200°C for 6 hours. Palladium (Pd) is then deposited onto the carrier via incipient wetness impregnation using a PdCl₂–HCl solution, resulting in a final catalyst composition of Pd (0.5 wt%)/Al₂O₃-MgO/Al₂O₃.
Reaction Conditions
Advantages
-
Cost-effective substitution of phenol for aniline.
-
Catalyst longevity (>1000 hours) due to the MgO-Al₂O₃ spinel’s thermal stability.
Synthesis of P,P,P-Trichloroethyl Phosphate
The preparation of trichloroethyl phosphate, as detailed in CN103224512A , involves the reaction of phosphorus oxychloride (POCl₃) with ethylene oxide (C₂H₄O) using titanium tetrachloride (TiCl₄) as a catalyst.
Reaction Mechanism
The process follows a nucleophilic substitution mechanism:
Process Parameters
Purification Steps
Key Benefits
-
Solvent-free synthesis reduces environmental impact.
-
High product purity (>99%) suitable for pharmaceutical applications.
Formation of Bis-Cyclohexylamine Salt
The bis-cyclohexylamine salt is synthesized by reacting P,P,P-trichloroethylphosphate with cyclohexylamine in a 1:2 molar ratio. This method, adapted from oligoribonucleotide synthesis protocols, ensures optimal salt stability and reactivity.
Procedure
-
Neutralization : Trichloroethyl phosphate is dissolved in anhydrous dichloromethane.
-
Addition of Amine : Cyclohexylamine is added dropwise at 0°C to prevent exothermic side reactions.
-
Precipitation : The salt precipitates upon cooling to −20°C and is isolated via filtration.
Characterization
-
Yield : 85–90% (based on phosphate).
-
Purity : Confirmed via ³¹P NMR (δ = −2.5 ppm) and elemental analysis.
Comparative Analysis of Methods
Challenges and Optimization
-
Cyclohexylamine Synthesis : Catalyst deactivation via Pd leaching remains a concern; periodic regeneration with HNO₃ washes is recommended.
-
Trichloroethyl Phosphate : Strict pH control (pH=6) is critical to avoid side reactions such as ethylene glycol formation.
-
Salt Formation : Moisture sensitivity necessitates anhydrous conditions during amine addition .
Chemical Reactions Analysis
Types of Reactions
Trichloroethyl Phosphate Cyclohexylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler amines and phosphates.
Substitution: The chlorine atoms in trichloroethyl phosphate can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide and ammonia are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphates, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Trichloroethyl Phosphate Cyclohexylamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Trichloroethyl Phosphate Cyclohexylamine involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Organophosphate Flame Retardants
TCEP-Cyclohexylamine can be contextualized alongside other organophosphate flame retardants (OPFRs) like Tricresyl phosphate (TCP) and dicresylphenyl phosphate. Key differences include:
Note: *TCEP-Cyclohexylamine’s flame retardant properties are inferred from TCEP data; termiticidal activity derives from cyclohexylamine salts.
Cyclohexylamine Phosphate Salts
Cyclohexylamine-based phosphate salts demonstrate unique termiticidal mechanisms compared to other amine-phosphates:
Reactivity and Inhibition Properties
- Reactivity with Amines : Cyclohexylamine reacts preferentially with phosphate ions in competitive reactions (e.g., with aniline), forming stable amides or salts .
- Enzyme Inhibition: Cyclohexylamine acts as a non-competitive inhibitor of Vibrio alkaline phosphatase (VAP), disrupting substrate hydrolysis at >1 mM concentrations .
Q & A
Q. How can researchers address conflicting data on cyclohexylamine’s mutagenicity?
- Reanalysis Strategy : Replicate Ames tests using standardized strains (e.g., S. typhimurium TA98/TA100) and include metabolic activation (S9 mix) .
- Data Table :
| Strain | Result (Rev/Plate) |
|---|---|
| TA98 (with S9) | 7% increase vs. control |
| TA100 (without S9) | No significant change |
Key Data Contradictions and Resolutions
- Cytotoxicity vs. Mutagenicity : While Mannich bases show potent cytotoxicity (IC₅₀ ≤10 μM), cyclohexylamine itself lacks mutagenicity in Ames tests, suggesting structure-activity specificity .
- Environmental Persistence : TCEP’s stability in dust (oral/inhalation routes) contrasts with cyclohexylamine phosphate’s rapid adsorption in electrochemical systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
